molecular formula C2H4O5 B8663117 Oxalic acid dihydrate

Oxalic acid dihydrate

Número de catálogo: B8663117
Peso molecular: 108.05 g/mol
Clave InChI: ZDYUUBIMAGBMPY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

It is widely used in various industrial and scientific applications due to its strong acidic properties and ability to form complexes with metal ions . The chemical formula for oxalic acid monohydrate is (COOH)₂·H₂O, and it is commonly found in its hydrated form.

Análisis De Reacciones Químicas

Types of Reactions: Oxalic acid dihydrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Nitric acid, potassium permanganate.

    Reducing Agents: Sodium amalgam.

    Bases: Sodium hydroxide, potassium hydroxide.

Major Products:

    Oxidation: Carbon dioxide and water.

    Reduction: Formic acid.

    Neutralization: Sodium oxalate, potassium oxalate.

Comparación Con Compuestos Similares

Uniqueness: Oxalic acid dihydrate is unique due to its strong acidic properties and ability to form stable complexes with metal ions. This makes it highly effective in applications such as metal cleaning, rust removal, and as a reagent in chemical synthesis .

Propiedades

Fórmula molecular

C2H4O5

Peso molecular

108.05 g/mol

Nombre IUPAC

oxalic acid;hydrate

InChI

InChI=1S/C2H2O4.H2O/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);1H2

Clave InChI

ZDYUUBIMAGBMPY-UHFFFAOYSA-N

SMILES canónico

C(=O)(C(=O)O)O.O

Origen del producto

United States

Synthesis routes and methods

Procedure details

73.90 Kilogramss of water, 3.97 Kilogramss of glacial acetic acid and 19.47 Kilogramss of pseudo-boehmite are successively put into the stirring kettle, then the mixture is stirred at high speed of 350 revolutions per minute for 30 minutes, so as to obtain the aluminum hydroxide gel A with gel solution acid value of 4 (the millimole number of monoprotonic acid corresponding each grams of alumina Al2O3) and solid content of 20%. The gelatinization rate of the adopted pseudo-boehmite is ≧95%; in the pseudo-boehmite, the content of Al2O3.H2O is ≧70% (at weight). 31.65 kilogramsss of water and 7.27 kilogramsss of light magnesium oxide are successively put into the stirring kettle and stirred for about 5 minutes, and then 21.64 kilogramsss of glacial acetic acid is slowly put into the mixture, and then the mixture is stirred at high speed of 350 revolutions per minute for 30 minutes, so as to obtain the magnesium slurry M1. 53.29 kilogramsss of water and 7.27 kilogramsss of light magnesium oxide are successively put into the stirring kettle, then the mixture is evenly stirred, so as to obtain the magnesium slurry M2. The specific surface area of the light magnesium oxide for forming the magnesium slurry M1 and M2 is ≧100 m2/g, and the content of MgO is ≧95%. The 50% water solution is prepared respectively from 12.059 kilogramss of Fe(NO3)3.9H2O and 15 kilogramss of hamartite powder. In said hamartite powder, the content of hamartite with chemical formula (Ce,La)(CO3)F is ≧93%; the content of the rare-earth oxide included in said hamartite powder ≧70% (at weight), and the rare-earth element composition in the rare earth oxide is Ce>>La, i.e., the Ce content is much higher than the La content, Ce≧45%(at weight). 1.607 kilogramss of the ammonium metavanadate is dissolved in the oxalic acid, so as to obtain 10% oxalic acid water solution of the ammonium metavanadate. The dosage of the oxalic acid is so limited as the ammonium metavanadate is entirely dissolved in water. Said alumina gel A, said magnesium slurry M1, said magnesium slurry M2, the water solution of ferric nitrate and hamartite, and the oxalic acid solution of ammonium metavanadate are successively put into the stirring kettle and stirred at a high speed of 350 revolutions per minute for 30 minutes. The obtained slurry is sprayed for drying at the temperature of 300° C., with pressure of 4 MPa, evaporation capacity of 50-150 Kg/h, the content of the part of semi-finished products with particle size distribution of 80-120 μm≧80% (at weight). Then, calcine the slurry at the temperature of 500° C. for 80 minutes, so as to obtain the finished product of the trifunctional catalyst. In the trifunctional catalyst obtained after calcining, the adsorbent component is MgAl1.8Fe0.2O4.MgO, the CeO2 and V2O5 acting as oxidation catalyst are dispersed over the adsorbent, and the CeFO acting as structural promoter is also dispersed over the adsorbent.
[Compound]
Name
Ce
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Fe(NO3)3.9H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
(Ce,La)(CO3)F
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
powder
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
Ce
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
La
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Yield
10%

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.